

# Natural sources and extraction of chlorophyll for "Copper chlorophyllin B"

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An In-depth Technical Guide to the Natural Sources and Extraction of Chlorophyll for **Copper Chlorophyllin B** Production

# For Researchers, Scientists, and Drug Development Professionals Abstract

Copper chlorophyllin, a semi-synthetic derivative of chlorophyll, is widely utilized in the pharmaceutical, food, and cosmetic industries for its vibrant green color and potential bioactive properties.[1][2][3] Unlike native chlorophyll, which is unstable, the replacement of the central magnesium ion with copper results in a highly stable molecule.[3][4] This guide provides a comprehensive technical overview of the primary natural sources of chlorophyll, detailed methodologies for its extraction, and the subsequent chemical conversion to sodium copper chlorophyllin, the water-soluble form commonly used. It includes quantitative data, detailed experimental protocols for production and analysis, and visual diagrams of the core processes to support research and development activities.

# **Natural Sources of Chlorophyll**

The commercial production of copper chlorophyllin relies on plant sources with high chlorophyll content that are readily available in large quantities. While nearly all green plants contain chlorophyll, only a few are economically viable for industrial-scale extraction.[5][6] The primary sources include alfalfa, spinach, nettles, grass, and, increasingly, microalgae.[4][5][7] The



choice of source material is often dictated by regional availability, cost, and the efficiency of the extraction process.[5]

# **Quantitative Data: Chlorophyll Content in Various Sources**

The chlorophyll concentration varies significantly among different plant species and is influenced by factors such as plant age, growing conditions, and harvesting time.[8][9] The following table summarizes typical chlorophyll content found in common source materials.

Natural Source	Scientific Name	Typical Total Chlorophyll Content (mg/g fresh weight)	Typical Total Chlorophyll Content (mg/g dry weight)	Reference
Alfalfa	Medicago sativa	1.5 - 2.5	5.0 - 10.0	[4][5]
Spinach	Spinacia oleracea	0.8 - 2.0	7.0 - 15.0	[10][11]
Nettle	Urtica dioica	1.0 - 3.0	4.0 - 8.0	[4]
Black Locust Leaves	Robinia pseudoacacia	Not specified	~3.59 (k-value, methanol extraction)	[7]
Microalgae	Chlorella minutissima	Not specified	8.37	[12]
Mulberry Leaves	Morus alba	Not specified	8.0 - 12.0	
Silkworm Excrement	Not applicable	Not specified	High concentration (derived from mulberry leaves)	[1]

Note: Values are approximate and can vary based on the specific cultivar, maturity, and analytical method used.



# **Extraction and Conversion to Copper Chlorophyllin**

The industrial production of sodium copper chlorophyllin is a multi-step process that transforms the oil-soluble, magnesium-containing chlorophyll into a water-soluble, stable copper complex. [4][13][14] The overall workflow involves solvent extraction, saponification, coppering, and purification.

# **Process Workflow Diagram**



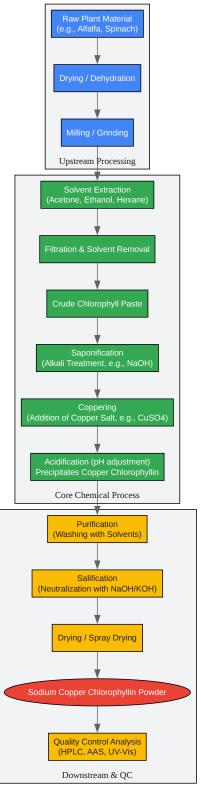


Figure 1. General Workflow for Sodium Copper Chlorophyllin Production

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Caption: General Workflow for Sodium Copper Chlorophyllin Production



# **Chemical Transformation Diagram**

The core of the process involves two key chemical modifications to the chlorophyll molecule: the removal of the phytol tail (saponification) and the replacement of the central magnesium ion with copper.

Caption: Chemical Transformation from Chlorophyll to Copper Chlorophyllin

# **Experimental Protocols**

The following sections provide detailed methodologies for the extraction, conversion, and analysis of copper chlorophyllin.

#### **Protocol 1: Extraction and Conversion**

This protocol describes a typical laboratory- or pilot-scale method for producing sodium copper chlorophyllin from dried plant material.

#### Materials:

- Dried and milled plant material (e.g., spinach powder)
- Acetone, 80% (v/v)
- Sodium hydroxide (NaOH) solution, 5% (w/v)
- Copper sulfate (CuSO<sub>4</sub>) solution, 20% (w/v)
- Hydrochloric acid (HCl), diluted to adjust pH
- · Petroleum ether or Hexane
- Ethanol, 95% (v/v)

#### Procedure:

Extraction:



- Macerate 100 g of dried plant powder in 1 L of 80% acetone at room temperature in the dark for 12-24 hours.[10]
- Filter the mixture through cheesecloth and then a Buchner funnel to separate the solid residue.
- Partition the acetone extract with an equal volume of petroleum ether or hexane to transfer chlorophyll pigments to the non-polar layer, washing away more polar impurities.[10]
- Evaporate the solvent under reduced pressure at a temperature below 40°C to obtain a viscous, dark green "chlorophyll paste".[10]

#### Saponification:

- Dissolve the chlorophyll paste in ethanol.
- Add 5% NaOH solution and stir the mixture at 40-60°C for 60-90 minutes, maintaining a pH of 12-14.[13] This hydrolyzes the phytyl ester group, forming water-soluble sodium chlorophyllin.
- Unsaponifiable materials (e.g., carotenoids, waxes) can be removed by extraction with petroleum ether.[13]

#### · Coppering and Precipitation:

- To the aqueous chlorophyllin solution, add a copper sulfate solution (e.g., 3-4% of the initial paste weight).[13][14]
- Maintain the reaction temperature at 50-60°C for approximately 30 minutes.[13]
- Slowly add dilute HCl to adjust the pH to 1-2. This will cause the water-insoluble copper chlorophyllin (as an acid) to precipitate.[13]
- Filter the precipitate and wash thoroughly with water to remove excess salts and impurities.
- Purification and Salification:



- The crude copper chlorophyllin precipitate can be further purified by washing with ethanol and/or petroleum ether to remove residual impurities.[13]
- Dissolve the purified copper chlorophyllin acid in a minimal amount of ethanol.
- Neutralize the solution by carefully adding a 2% NaOH solution until the pH is between 9.0 and 10.0.[11] This forms the water-soluble sodium copper chlorophyllin.
- The final product can be obtained as a powder by spray drying or vacuum drying.

### **Protocol 2: Quality Control and Analysis**

A. Spectrophotometric Analysis (Purity and Concentration) This method is used to determine the concentration of total copper chlorophyllins.

- Sample Preparation: Accurately weigh about 1 g of the final powder, dissolve it in a pH 7.5 phosphate buffer, and dilute to a final concentration of approximately 0.001% (w/v).[15]
- Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of the solution in a 1 cm cuvette at the absorbance maximum, which should be between 403-406 nm.[15]
- Calculation: The percentage of sodium copper chlorophyllin is calculated based on the absorbance value. A 1% solution in a 1 cm cell should have an absorbance (A 1%, 1 cm) of not less than 540 at 405 nm.[15]

Parameter	Wavelength	Expected Value	Reference
Absorbance Maximum (λmax)	403-406 nm	Peak absorbance	[15]
Absorbance (A 1%, 1 cm)	405 nm	≥ 540	[15]
Absorbance Ratio (A405/A630)	405 nm / ~630 nm	~3.0 - 3.5	[11]

B. Atomic Absorption Spectrometry (Copper Content) This method quantifies the amount of copper in the final product.



- Sample Preparation (Ashing): Accurately weigh about 0.1 g of the sample into a silica dish. Ignite at a temperature not exceeding 500°C until all carbon is removed. Moisten the ash with concentrated sulfuric acid and re-ash. Dissolve the final ash in 10% (w/w) hydrochloric acid and dilute to a known volume with purified water.[16]
- Measurement: Analyze the solution for copper content using an atomic absorption spectrometer calibrated with copper standards.
- Specification: The total copper content is typically between 4% and 6% by weight.
- C. High-Performance Liquid Chromatography (HPLC) (Component Analysis) HPLC is used to separate and identify the different chlorin components within the copper chlorophyllin mixture.
- Column: A reverse-phase column such as an Inertsil ODS-2 is commonly used.[17]
- Mobile Phase: A gradient of methanol and water, often containing a small amount of acetic acid (e.g., methanol:water 97:3 containing 1% acetic acid), is effective for separation.[17]
- Detection: A photodiode array (PDA) detector set at 405 nm is used for quantification.[17][18]
- Analysis: The method allows for the separation and quantification of different copper chlorins (e.g., Cu-chlorin e6, Cu-chlorin e4), providing a detailed profile of the product's composition.
   [19]

# Conclusion

The production of **copper chlorophyllin B** and related complexes is a well-established process that transforms an unstable natural pigment into a valuable, stable colorant and potential pharmaceutical ingredient. While traditional sources like alfalfa and spinach dominate the market, microalgae present a promising alternative with high chlorophyll yields. The methodologies for extraction, chemical modification, and purification are robust, but optimization of reaction conditions such as temperature, pH, and solvent ratios is critical for maximizing yield and purity.[1] The analytical protocols outlined in this guide, including spectrophotometry, AAS, and HPLC, are essential for ensuring the quality, safety, and consistency of the final product, meeting the stringent requirements of the pharmaceutical and food industries.



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